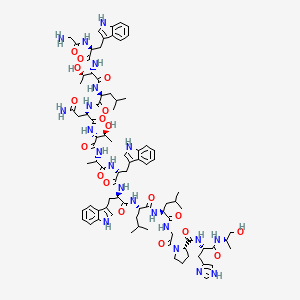
(D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15)
Vue d'ensemble
Description
(D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15): is a synthetic peptide derived from the naturally occurring neuropeptide galanin. This compound is specifically designed to study the biological and pharmacological properties of galanin, particularly its role in modulating various physiological processes such as pain, mood, and feeding behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The specific sequence for this compound includes D-threonine at position 6, D-tryptophan at positions 8 and 9, and L-alaninol at position 15. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to ensure efficient coupling. After the synthesis is complete, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality suitable for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the tryptophan residues, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce any disulfide bonds formed during synthesis or storage.
Substitution: Amino acid substitution reactions can be used to modify the peptide sequence for structure-activity relationship studies.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for coupling reactions.
Major Products Formed:
Oxidized derivatives: of tryptophan.
Reduced peptides: with free thiol groups.
Modified peptides: with substituted amino acids.
Applications De Recherche Scientifique
Chemistry:
- Used in structure-activity relationship studies to understand the role of specific amino acids in galanin’s function.
- Employed in the development of peptide-based drugs targeting galanin receptors.
Biology:
- Investigated for its role in modulating pain pathways and its potential as an analgesic agent.
- Studied for its effects on mood regulation and potential applications in treating mood disorders.
Medicine:
- Explored as a therapeutic agent for conditions such as chronic pain, depression, and anxiety.
- Potential use in developing diagnostic tools for diseases involving galanin dysregulation.
Industry:
- Utilized in the production of peptide-based pharmaceuticals.
- Applied in the development of research tools for studying neuropeptide functions.
Mécanisme D'action
Molecular Targets and Pathways: (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) exerts its effects by binding to galanin receptors, primarily GAL1, GAL2, and GAL3. Upon binding, it modulates intracellular signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase C, and regulation of ion channels. These actions result in the modulation of neurotransmitter release, influencing pain perception, mood, and other physiological processes.
Comparaison Avec Des Composés Similaires
Galanin (1-29): The full-length natural peptide with broader biological activity.
Galanin (2-11): A shorter fragment with distinct receptor binding properties.
Galanin-like peptide (GALP): A related peptide with overlapping but distinct functions.
Uniqueness: (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications allow for more targeted studies of galanin’s role in various physiological processes and the development of potential therapeutic agents.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2R,3S)-3-hydroxy-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H117N21O18/c1-42(2)26-59(74(113)91-39-70(111)105-25-17-24-67(105)82(121)101-65(32-52-38-87-41-92-52)75(114)93-45(7)40-106)97-76(115)60(27-43(3)4)98-79(118)64(31-51-37-90-58-23-16-13-20-55(51)58)99-78(117)63(30-50-36-89-57-22-15-12-19-54(50)57)96-73(112)46(8)94-83(122)71(47(9)107)103-81(120)66(33-68(86)109)100-77(116)61(28-44(5)6)102-84(123)72(48(10)108)104-80(119)62(95-69(110)34-85)29-49-35-88-56-21-14-11-18-53(49)56/h11-16,18-23,35-38,41-48,59-67,71-72,88-90,106-108H,17,24-34,39-40,85H2,1-10H3,(H2,86,109)(H,87,92)(H,91,113)(H,93,114)(H,94,122)(H,95,110)(H,96,112)(H,97,115)(H,98,118)(H,99,117)(H,100,116)(H,101,121)(H,102,123)(H,103,120)(H,104,119)/t45-,46-,47-,48+,59-,60-,61-,62-,63+,64+,65-,66-,67-,71+,72-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZGSAYDOLVILH-XFVAFISTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](C)NC(=O)[C@@H]([C@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H117N21O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745535 | |
| Record name | Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-D-threonyl-L-alanyl-D-tryptophyl-D-tryptophyl-L-leucyl-L-leucylglycyl-L-prolyl-N-[(2S)-1-hydroxypropan-2-yl]-L-histidinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1709.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150940-97-9 | |
| Record name | Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-D-threonyl-L-alanyl-D-tryptophyl-D-tryptophyl-L-leucyl-L-leucylglycyl-L-prolyl-N-[(2S)-1-hydroxypropan-2-yl]-L-histidinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)
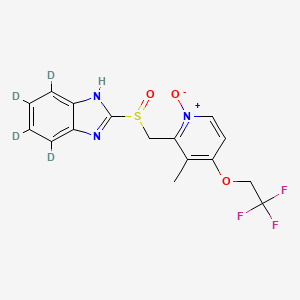
![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)
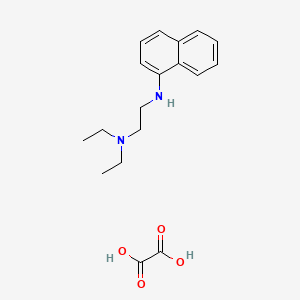
![Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584536.png)
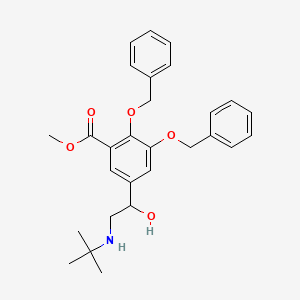
![Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584540.png)
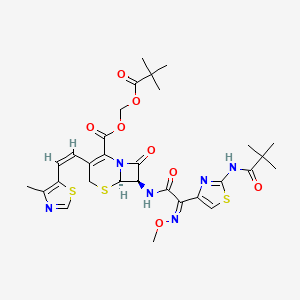
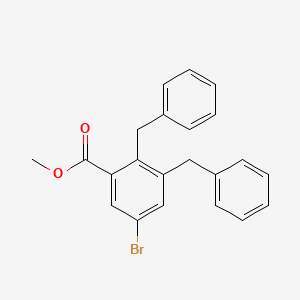
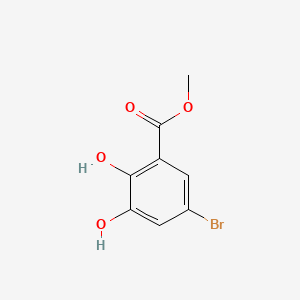
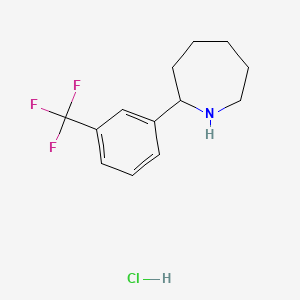
![Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine](/img/structure/B584546.png)
